
4-Hydroxyquinoline-3-aminoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyquinoline-3-aminoacetic acid (HQAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQAA is a derivative of quinoline and has a hydroxyl group and an amino group attached to the quinoline ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyquinoline-3-aminoacetic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. This compound has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been shown to inhibit the activity of fungal enzymes such as chitinase and β-glucosidase. In addition, this compound has been shown to interact with proteins such as amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antibacterial and antifungal activities against various microorganisms such as Staphylococcus aureus and Candida albicans. This compound has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxyquinoline-3-aminoacetic acid has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 4-Hydroxyquinoline-3-aminoacetic acid could focus on its potential applications in medicine, agriculture, and material science. In medicine, further studies could investigate the use of this compound as a potential treatment for Alzheimer's disease and cancer. In agriculture, further studies could investigate the use of this compound as a plant growth regulator and its potential effects on crop yield. In material science, further studies could investigate the use of this compound as a ligand in the synthesis of metal-organic frameworks and its potential applications in catalysis and gas storage.
Métodos De Síntesis
4-Hydroxyquinoline-3-aminoacetic acid can be synthesized using different methods, including the reaction of 4-hydroxyquinoline with glycine or alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxyquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain this compound. This compound can also be synthesized using other methods, such as the reaction of 4-hydroxyquinoline with aminoacetic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-Hydroxyquinoline-3-aminoacetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has also been studied for its potential use in material science, as it can be used as a ligand in the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
158619-69-3 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
Clave InChI |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Sinónimos |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



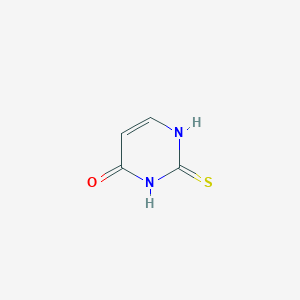
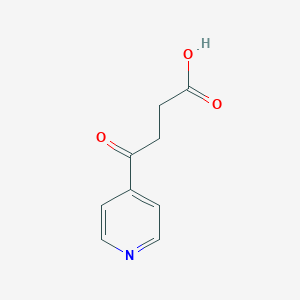
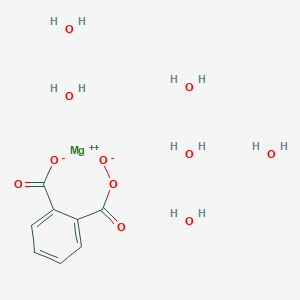



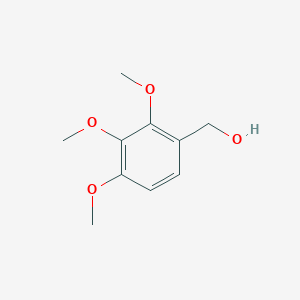

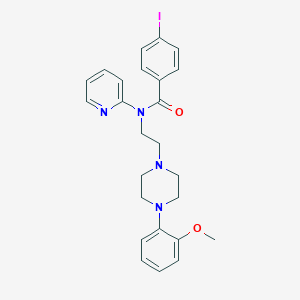
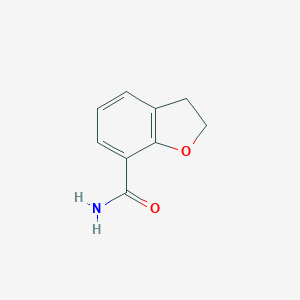
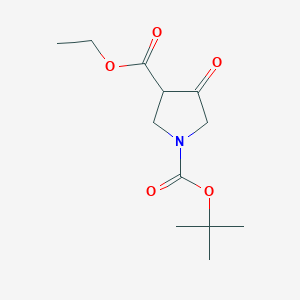
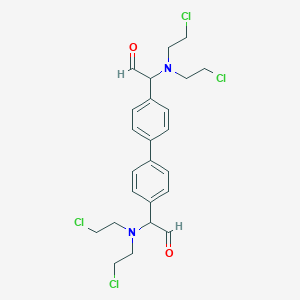
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
